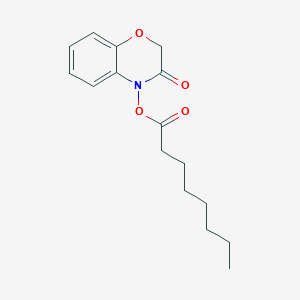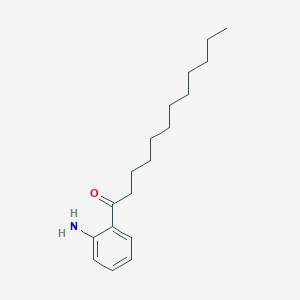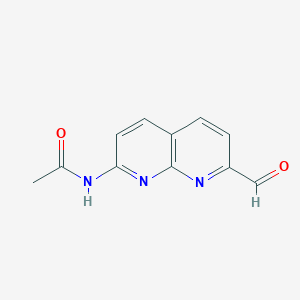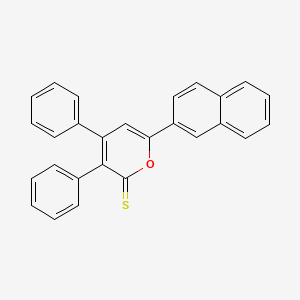
Urea, N,N-bis(2-hydroxyethyl)-N',N'-bis(2-hydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of both hydroxyethyl and hydroxypropyl groups attached to the nitrogen atoms of the urea molecule. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- typically involves the reaction of urea with ethylene oxide and propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction with Ethylene Oxide: Urea reacts with ethylene oxide to form N,N-bis(2-hydroxyethyl)urea.
Reaction with Propylene Oxide: The intermediate product then reacts with propylene oxide to form the final compound, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)urea.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The process may involve multiple steps of purification to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted urea derivatives.
Applications De Recherche Scientifique
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein folding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to form stable cross-linked structures.
Mécanisme D'action
The mechanism of action of Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various biochemical and chemical processes. In biological systems, it can interact with proteins and enzymes, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-hydroxyethyl)urea: Similar structure but lacks the hydroxypropyl groups.
N,N-bis(2-hydroxypropyl)urea: Similar structure but lacks the hydroxyethyl groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains multiple hydroxypropyl groups but different core structure.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- is unique due to the presence of both hydroxyethyl and hydroxypropyl groups, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts.
Propriétés
Numéro CAS |
885024-92-0 |
|---|---|
Formule moléculaire |
C11H24N2O5 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
1,1-bis(2-hydroxyethyl)-3,3-bis(2-hydroxypropyl)urea |
InChI |
InChI=1S/C11H24N2O5/c1-9(16)7-13(8-10(2)17)11(18)12(3-5-14)4-6-15/h9-10,14-17H,3-8H2,1-2H3 |
Clé InChI |
BTDCHHCTLGRQGF-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)O)C(=O)N(CCO)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one](/img/structure/B12608390.png)
![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)


![2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12608414.png)
propanedinitrile](/img/structure/B12608418.png)

![2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide](/img/structure/B12608423.png)

![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)




